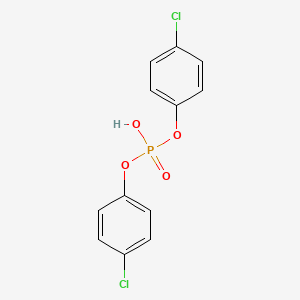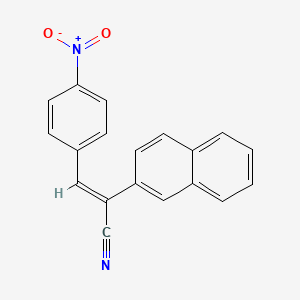
(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It features a naphthalene ring and a nitrophenyl group connected by a propenenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile typically involves the condensation of 2-naphthaldehyde with 4-nitrobenzyl cyanide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions to form corresponding amides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Amides and other substituted products.
科学的研究の応用
(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
作用機序
The mechanism of action of (E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with biological macromolecules, influencing their activity.
類似化合物との比較
Similar Compounds
(E)-2-naphthalen-2-yl-3-(4-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
(E)-2-naphthalen-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a nitro group.
(E)-2-naphthalen-2-yl-3-(4-chlorophenyl)prop-2-enenitrile: Features a chloro group instead of a nitro group.
Uniqueness
(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of nonlinear optical materials.
特性
IUPAC Name |
(E)-2-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c20-13-18(11-14-5-9-19(10-6-14)21(22)23)17-8-7-15-3-1-2-4-16(15)12-17/h1-12H/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLULEFYZIDHPE-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5287868.png)
![1-{3-[(3,4-dichlorobenzyl)thio]propanoyl}piperidine-4-carboxamide](/img/structure/B5287874.png)
![1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5287880.png)
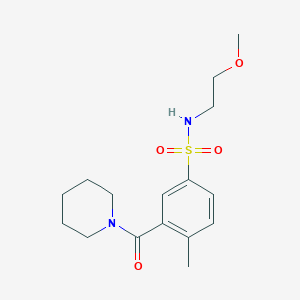
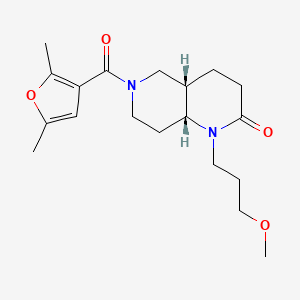
![METHYL 3-{[2-(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE](/img/structure/B5287901.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1-piperazinyl)ethyl]amino}methyl)-2-piperidinone dihydrochloride](/img/structure/B5287912.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5287918.png)
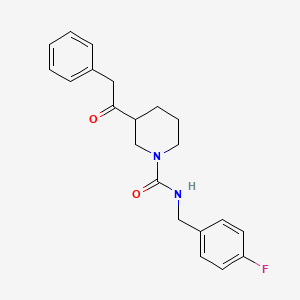
![4-ethoxy-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5287935.png)
![1-methyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5287944.png)
![2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5287955.png)
![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid](/img/structure/B5287958.png)
